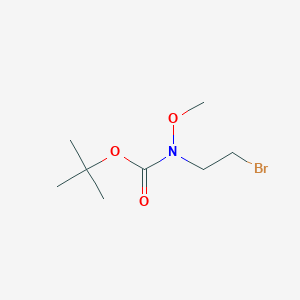

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester

Description

This compound is structurally characterized by:

Properties

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXURQNFRMWKEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester (CAS RN: 606143-96-8), is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article will explore its biological activity, including mechanisms of action, potential therapeutic uses, and safety profiles based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H14BrNO3 |

| Molecular Weight | 240.09 g/mol |

| IUPAC Name | tert-butyl N-(2-bromoethoxy)carbamate |

| PubChem CID | 85868158 |

| SMILES Notation | CC(C)(C)OC(=O)NOCCBr |

Carbamic acid derivatives have been extensively studied for their biological activities, particularly as inhibitors of enzymes involved in lipid metabolism. Notably, compounds within this class can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in the degradation of endocannabinoids. Inhibition of these enzymes can lead to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, potentially offering therapeutic benefits for conditions like pain and inflammation .

Inhibition of Enzymatic Activity

Research has demonstrated that carbamate derivatives can effectively inhibit FAAH activity. In a study involving the synthesis and evaluation of various carbamate compounds, several were found to exhibit significant inhibitory effects with half-maximal inhibitory concentrations (IC50) ranging from 28 to 380 nM . This suggests that this compound may also possess similar properties.

Potential Therapeutic Applications

The modulation of endocannabinoid levels through FAAH inhibition has implications for treating:

- Chronic Pain : Enhanced endocannabinoid signaling may alleviate pain.

- Anxiety Disorders : Increased anandamide levels could provide anxiolytic effects.

- Inflammatory Conditions : The anti-inflammatory properties associated with elevated endocannabinoids can be beneficial in managing conditions like arthritis.

Safety Profile and Toxicological Considerations

While the therapeutic potential is promising, safety assessments are crucial. The compound is classified under acute toxicity categories with potential skin and eye irritations noted . Long-term exposure studies are necessary to fully understand the risk profile associated with its use.

Aldicarb as a Comparative Model

Aldicarb, another carbamate compound used as an insecticide, serves as a relevant case study for understanding the biological activity and safety profiles of carbamate derivatives. Extensive research on aldicarb has revealed its mechanism involving acetylcholinesterase inhibition, leading to neurotoxic effects in certain contexts . Such findings emphasize the need for rigorous toxicological evaluations when considering the use of carbamic acid derivatives in agriculture or medicine.

Scientific Research Applications

Applications in Medicinal Chemistry

Carbamic acid derivatives are widely recognized for their applications in drug design due to their structural stability and ability to modulate biological activity. Key applications include:

- Drug Development : Carbamates serve as peptide bond surrogates, enhancing the stability and bioavailability of therapeutic agents .

- Biological Activity : Similar compounds have shown efficacy against various biological targets, including enzymes and receptors involved in disease processes.

- Prodrug Design : Carbamates can be designed as prodrugs to improve pharmacokinetic properties by enabling controlled release upon hydrolysis .

Interaction Studies

Research into the interactions of carbamic acid derivatives with biological macromolecules is crucial for assessing safety and efficacy. Key areas of focus include:

- Enzyme Inhibition : Investigating how these compounds inhibit specific enzymes related to cancer or infectious diseases.

- Receptor Binding : Understanding how structural modifications impact binding affinity and selectivity for target receptors.

Case Study 1: Anticancer Activity

Research has indicated that certain carbamate derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, a study demonstrated that a related compound significantly reduced cell proliferation in breast cancer cell lines by targeting the PI3K/AKT pathway.

Case Study 2: Antiviral Properties

Another study explored the antiviral potential of carbamate derivatives against influenza viruses. The findings suggested that modifications at the nitrogen atom enhanced binding affinity to viral proteins, thereby inhibiting replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares functional and structural similarities with other carbamic acid tert-butyl esters. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings:

Reactivity: The bromoethyl group in the target compound facilitates nucleophilic displacement (e.g., in alkylation or cross-coupling reactions), whereas the azidoethyl analog (CAS 117861-38-8) is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthetic Utility: N-Boc-2-bromoethylamine (CAS 117861-38-8) is widely used in bisalkylation reactions for synthesizing branched amino acids, as demonstrated in the modification of L-glutamic acid derivatives . Methoxy-containing carbamates (e.g., ) are employed in hydroxyl group protection or as intermediates in asymmetric synthesis .

Stability and Solubility :

- Hydroxybutyl-substituted carbamates (e.g., CAS 121102-96-3) exhibit improved aqueous solubility compared to bromoethyl derivatives, making them preferable in hydrophilic drug formulations .

- Isotopically labeled variants (e.g., N-t-Boc-2-bromoethylamine-d4) are critical for pharmacokinetic tracing without altering chemical behavior .

Preparation Methods

Reaction of 2-Bromoethylamine with Boc Agent

- Starting Materials : 2-bromoethylamine or its salt (e.g., hydrobromide salt), di-tert-butyl dicarbonate (Boc anhydride).

- Solvent : Water-soluble solvents such as methanol, ethanol, propanol, butanol, tetrahydrofuran, 1,4-dioxane, acetone, or acetonitrile. Methanol is preferred due to cost-effectiveness and solubility properties.

- Base : Sodium hydroxide is used to maintain basic conditions, facilitating the reaction and neutralizing acid byproducts.

- Conditions : The reaction is carried out at atmospheric pressure, often at ambient or slightly elevated temperatures to optimize yield.

- Process : The 2-bromoethylamine and Boc agent are reacted in the chosen solvent with sodium hydroxide present. After completion, water and seed crystals are added to induce crystallization of the product.

- Isolation : The product, tert-butyl N-(2-bromoethyl)carbamate, precipitates as crystals and is isolated by filtration.

This method is noted for its simplicity, high working efficiency, high yield, and safety profile, making it suitable for industrial applications.

Data Table Summarizing the Key Preparation Parameters

| Parameter | Description / Conditions | Notes |

|---|---|---|

| Starting amine | 2-Bromoethylamine or its salt (e.g., hydrobromide) | Readily available, reactive substrate |

| Carbonylating agent | Di-tert-butyl dicarbonate (Boc anhydride) | Common Boc-protecting group reagent |

| Solvent | Methanol (preferred), ethanol, propanol, butanol, THF, etc. | Water-soluble, facilitates reaction |

| Base | Sodium hydroxide | Neutralizes acid, promotes reaction |

| Temperature | Ambient to slightly elevated | Optimizes reaction rate and yield |

| Pressure | Atmospheric or slightly elevated (1-5 bar) | Typical for such organic reactions |

| Crystallization | Addition of water and seed crystals | Enables product isolation by precipitation |

| Product isolation | Filtration of crystalline product | High purity, avoids complex purification |

| Yield | High | Efficient process |

| Safety considerations | Mild conditions, safe reagents | Suitable for scale-up |

Research Findings and Process Advantages

- The described method achieves high yields with straightforward operation, making it industrially viable.

- Use of water-soluble solvents and mild bases reduces environmental and safety concerns.

- Crystallization as a purification step simplifies downstream processing.

- The process is adaptable to batch, semicontinuous, or continuous operation modes.

- No need for harsh reaction conditions or expensive catalysts.

- The final product is easy to handle and isolate, facilitating further use in synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Carbamic acid, N-(2-bromoethyl)-N-methoxy-, 1,1-dimethylethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of a tert-butyl carbamate precursor. For example, bisalkylation of protected amino acids (e.g., L-glutamic acid derivatives) with tert-butyl N-(2-bromoethyl)iminodiacetate has been reported, followed by selective deprotection . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of the bromoethyl reagent) is critical to minimize side reactions like over-alkylation. Yields >80% are achievable in anhydrous DMF at 60–80°C with slow reagent addition.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, bromoethyl protons at δ ~3.5–3.8 ppm) .

- HPLC-MS : Confirm molecular weight (C₉H₁₇BrN₂O₃; theoretical [M+H⁺] = 297.04) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. What are the key stability considerations for storing this bromoethyl carbamate derivative?

- Methodological Answer : The bromoethyl group is susceptible to hydrolysis and nucleophilic displacement. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF. Monitor for decomposition via TLC (silica gel, ethyl acetate/hexane 1:3); degradation products include tert-butyl alcohol and N-methoxyethylamine .

Advanced Research Questions

Q. How does the reactivity of the bromoethyl group influence its application in multi-step syntheses (e.g., polymer supports or peptide coupling)?

- Methodological Answer : The bromoethyl moiety acts as a versatile alkylating agent. For example, in peptide synthesis, it can react with thiols (e.g., cysteine residues) or amines under mild basic conditions (pH 8–9, NaHCO₃). Kinetic studies show a second-order rate constant of ~0.15 L/mol·s at 25°C in DMSO, making it suitable for controlled functionalization . Competing elimination (to form ethylene) can occur at elevated temperatures (>50°C), requiring careful temperature control.

Q. How can researchers resolve contradictions in reported yields for bromide displacement reactions involving this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or competing mechanisms. For instance:

- Polar aprotic solvents (e.g., DMF) favor SN2 pathways, enhancing nucleophilic substitution yields.

- Steric hindrance from the tert-butyl group may slow reactivity; adding catalytic KI (via Finkelstein reaction) can improve bromide displacement efficiency .

- Contradictory data in literature (e.g., 40% vs. 75% yield) may reflect differences in workup procedures (e.g., extraction efficiency, drying agents).

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., tert-butyl deprotection or methoxy group oxidation)?

- Methodological Answer :

- Deprotection : Use TFA/DCM (1:4 v/v) for tert-butyl removal without cleaving the methoxy group. Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the carbamate .

- Methoxy Stability : The N-methoxy group is resistant to oxidation (e.g., with mCPBA or KMnO₄) but may undergo demethylation under harsh acidic conditions (conc. H₂SO₄, >100°C). Verify stability via control reactions .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.